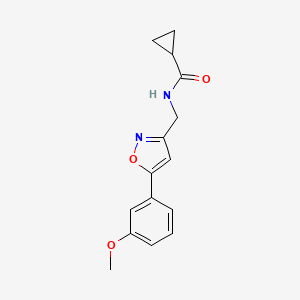

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a versatile chemical compound with a unique structure that allows for diverse investigations in fields like medicinal chemistry, pharmacology, and materials science. This compound features an isoxazole ring, a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions, which is known for its wide spectrum of biological activities and therapeutic potential .

Méthodes De Préparation

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by Cu(I) or Ru(II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Analyse Des Réactions Chimiques

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoxazole ring or the cyclopropanecarboxamide group.

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is its potential as an anticancer agent. Recent studies have indicated that compounds with similar structural features exhibit binding affinity to specific targets involved in tumor progression. For instance, binding molecules targeting the B7-H4 pathway have been proposed for cancer treatment, suggesting that derivatives of this compound may similarly engage in therapeutic mechanisms against cancer cells .

Anticonvulsant Properties

Research has shown that compounds structurally related to this compound can exhibit anticonvulsant properties. A study focusing on the structure-activity relationship of isoxazole derivatives demonstrated that modifications at specific sites could enhance seizure protection in animal models . The efficacy of these compounds suggests that this compound may also possess similar anticonvulsant activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key findings related to SAR for related compounds:

These findings indicate that careful modification of substituents can lead to enhanced biological activity and reduced side effects.

Case Studies and Research Findings

Several case studies have investigated the pharmacological effects of compounds similar to this compound:

Study on Anticonvulsant Activity

In a study assessing various isoxazole derivatives, researchers identified that small non-polar substituents at specific positions significantly improved anticonvulsant activity in rodent models. These findings suggest that this compound could be a candidate for further investigation in seizure disorders .

Investigation of Binding Affinities

Another research effort focused on the binding affinities of cyclopropane derivatives to cancer-related targets. The study highlighted how modifications to the isoxazole ring could enhance selectivity and potency against tumor cells, indicating a promising avenue for drug development .

Mécanisme D'action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparaison Avec Des Composés Similaires

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide can be compared with other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde . These compounds share the isoxazole ring but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the isoxazole ring with the cyclopropanecarboxamide group in this compound makes it distinct and valuable for specific research purposes.

Activité Biologique

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore its biological activity, synthesizing findings from various studies, including toxicity assessments, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H16N2O3

- Molecular Weight : 256.29 g/mol

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit significant anticancer properties. A study on various isoxazole compounds demonstrated cytotoxic effects against human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 86 to 755 µM. Notably, certain derivatives showed enhanced cytotoxicity and induced apoptosis in cancer cells by modulating the expression of key regulatory genes such as Bcl-2 and p21WAF−1 .

Table 1: Cytotoxicity of Isoxazole Derivatives Against HL-60 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |

| Isoxazole (6) | 755 | Primarily induces cell cycle arrest |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Isoxazoles are known to influence pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this one have been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. In studies focusing on isoxazole derivatives, the MTT reduction method was employed to evaluate toxicity levels. The results indicated a wide range of cytotoxic effects, suggesting that while some derivatives are potent against cancer cells, they may also exhibit toxicity towards normal cells depending on their structural modifications .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural features. Modifications in the isoxazole ring or substituents on the phenyl group can significantly alter its biological activity. For instance, the presence of methoxy groups has been associated with enhanced lipophilicity and improved binding affinity to target proteins .

Study 1: Anticancer Activity in Vivo

A recent study evaluated the in vivo efficacy of isoxazole derivatives in murine models of cancer. The results showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its mechanism of action .

Study 2: Pharmacokinetics and Metabolism

Another investigation focused on the pharmacokinetics of this compound, assessing absorption, distribution, metabolism, and excretion (ADME) profiles. The study found that the compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it a suitable candidate for further development as an anticancer agent .

Propriétés

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-11(7-13)14-8-12(17-20-14)9-16-15(18)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIPDHWPOSIWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.